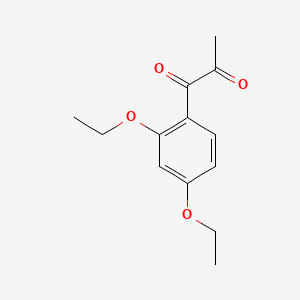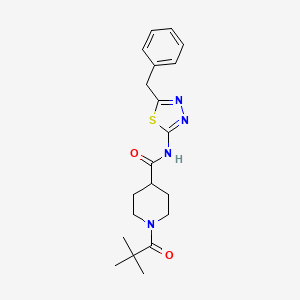
1-(2,4-diethoxyphenyl)-1,2-propanedione
Descripción general
Descripción
1-(2,4-diethoxyphenyl)-1,2-propanedione, also known as DEPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPD is a yellowish powder that is soluble in organic solvents and has a molecular weight of 238.29 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2,4-diethoxyphenyl)-1,2-propanedione is not fully understood. However, it is believed that this compound binds to metal ions such as copper and iron through its carbonyl and phenolic oxygen atoms. This binding leads to a change in the electronic structure of this compound, resulting in a change in fluorescence.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-diethoxyphenyl)-1,2-propanedione has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to selectively bind to metal ions. However, one limitation of this compound is its relatively low fluorescence quantum yield, which can limit its sensitivity for some applications.
Direcciones Futuras
There are several future directions for research on 1-(2,4-diethoxyphenyl)-1,2-propanedione. One area of research is in the development of more sensitive and selective fluorescent sensors for the detection of metal ions. Another area of research is in the development of new applications for this compound in fields such as OLEDs and photovoltaics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is still much to be learned about this compound, its unique properties make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
1-(2,4-diethoxyphenyl)-1,2-propanedione has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of fluorescent sensors for the detection of metal ions such as copper and iron. This compound has been shown to selectively bind to these metal ions, leading to a change in fluorescence, which can be detected using spectroscopy.
Another area of research has been in the development of organic light-emitting diodes (OLEDs). This compound has been used as a dopant in OLEDs, resulting in improved efficiency and stability.
Propiedades
IUPAC Name |
1-(2,4-diethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-10-6-7-11(13(15)9(3)14)12(8-10)17-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGKXPOIWRQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4714032.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714037.png)
![3-(1-butyl-1H-indol-3-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4714044.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4714051.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4714063.png)
![1-(3,4-dichlorophenyl)-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4714069.png)
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4714079.png)


![methyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B4714096.png)
![4-(3-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4714104.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4714126.png)
![8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4714128.png)